Bienvenue dans la boutique en ligne BenchChem!

1-Acetyl-4-nitrosopiperazine

Nitrosamine risk assessment CPCA potency categorization Acceptable Intake limits

1-Acetyl-4-nitrosopiperazine (N-nitrosoacetylpiperazine; N-NAP), molecular formula C₆H₁₁N₃O₂ and molecular weight 157.17 g/mol, is a nitroso-derivative of the secondary amine present in piperazine, classified within the N-nitrosamine family. This compound is primarily employed as a highly characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical impurity profiling, particularly in the context of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for piperazine-containing or piperazine-degradable active pharmaceutical ingredients such as ketoconazole.

Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
CAS No. 73742-56-0
Cat. No. B186377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-4-nitrosopiperazine
CAS73742-56-0
Molecular FormulaC6H11N3O2
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)N=O
InChIInChI=1S/C6H11N3O2/c1-6(10)8-2-4-9(7-11)5-3-8/h2-5H2,1H3
InChIKeyCUABIQWKHMEWSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-4-nitrosopiperazine (CAS 73742-56-0): Supplier-Agnostic Evidence for Nitrosamine Reference Standard Procurement


1-Acetyl-4-nitrosopiperazine (N-nitrosoacetylpiperazine; N-NAP), molecular formula C₆H₁₁N₃O₂ and molecular weight 157.17 g/mol, is a nitroso-derivative of the secondary amine present in piperazine, classified within the N-nitrosamine family [1]. This compound is primarily employed as a highly characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical impurity profiling, particularly in the context of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for piperazine-containing or piperazine-degradable active pharmaceutical ingredients such as ketoconazole [2]. It is catalogued as a Nitrosamine Drug Substance-Related Impurity (NDSRI) and is supplied with detailed characterization data compliant with USP, EMA, JP, and BP regulatory standards [3].

Why 1-Acetyl-4-nitrosopiperazine Cannot Be Substituted by Generic N-Nitrosopiperazines in Regulated Pharmaceutical Analysis


Substituting 1-acetyl-4-nitrosopiperazine with structurally proximal nitrosopiperazines such as 1-nitrosopiperazine (MNPZ), 1-methyl-4-nitrosopiperazine (MeNP), or N,N′-dinitrosopiperazine (DNPZ) introduces quantifiable risk at three levels: (i) carcinogenic potency—the TD₅₀ of MNPZ is 8.78 mg/kg/day in rats, while DNPZ is approximately 20-fold more potent [1]; (ii) regulatory classification—each nitrosamine occupies a distinct Carcinogenic Potency Categorization Approach (CPCA) category with divergent Acceptable Intake (AI) limits, where 1-acetyl-4-nitrosopiperazine falls into CPCA Category 3 (AI = 400 ng/day) versus NDMA in Category 1 (AI = 96 ng/day) and NDEA at 26.5 ng/day ; and (iii) analytical specificity—the acetyl substituent produces a unique mass spectrometric fragmentation pattern (MW 157.2) distinct from MNPZ (MW 129.2) and DNPZ (MW ~174), making generic substitution incompatible with validated MRM-based LC-MS/MS methods [2]. These differences directly govern detection limit requirements, acceptable intake calculations, and regulatory submission integrity.

Quantitative Comparator Evidence for 1-Acetyl-4-nitrosopiperazine (CAS 73742-56-0) Procurement Decisions


CPCA Regulatory Potency Classification: 1-Acetyl-4-nitrosopiperazine (Category 3) vs NDMA and NDEA (Category 1)

1-Acetyl-4-nitrosopiperazine (N-NAP) has been independently evaluated using two complementary (Q)SAR tools and classified as CPCA Potency Category 3, corresponding to a recommended Acceptable Intake (AI) of 400 ng/day. In direct contrast, the well-established small nitrosamines NDMA and NDEA occupy Category 1, with AI limits of 96 ng/day and 26.5 ng/day respectively [1]. This three-tier differential means that 1-acetyl-4-nitrosopiperazine can be present at 4.2-fold higher levels than NDMA and 15.1-fold higher than NDEA before triggering regulatory action, directly impacting analytical method sensitivity requirements and mitigation strategy design [2].

Nitrosamine risk assessment CPCA potency categorization Acceptable Intake limits NDSRI regulatory compliance

Carcinogenic Potency Differential: 1-Acetyl-4-nitrosopiperazine vs N,N′-Dinitrosopiperazine (DNPZ) — ~20-Fold Potency Gap

Within the nitrosopiperazine subclass, a steep carcinogenic potency gradient exists between mono- and di-nitrosated derivatives. N-Nitrosopiperazine (MNPZ/NPZ) has a TD₅₀ of 8.78 mg/kg/day in rats as documented in the Carcinogenic Potency Database (CPDB), derived from harmonic mean analysis across multiple positive experiments [1]. However, N,N′-dinitrosopiperazine (DNPZ) exhibits carcinogenicity nearly 20 times greater than MNPZ, as established by Ashouripashaki (University of Texas) through comparative kinetic and toxicological assessment [2]. 1-Acetyl-4-nitrosopiperazine (N-NAP) is structurally a mono-nitrosated N-acetylpiperazine derivative. Its CPCA Category 3 classification (AI 400 ng/day), established via dual (Q)SAR tools, places it closer in potency to mono-nitrosopiperazines than to DNPZ, making it critically important to distinguish N-NAP analytically from DNPZ during impurity profiling—a differentiation that mass spectrometric methods using the 157.2→specific product ion transition readily achieve [3].

Carcinogenic potency TD50 comparison Nitrosamine risk ranking Piperazine nitrosamine toxicology

Synthetic Intermediate Specificity: 1-Acetyl-4-nitrosopiperazine as the Exclusive Precursor to FK-960 (FR-59960) Aminopiperazine Derivatives

1-Acetyl-4-nitrosopiperazine occupies a specific, irreplaceable position in the synthesis pathway of FK-960 (FR-59960) and related aminopiperazine derivatives. According to patent EP0436734 (Fujisawa Pharmaceutical Co., Ltd.; also US5250528 and WO9101979), the acetylation of 1-nitrosopiperazine with acetyl chloride and pyridine in dioxane yields 1-acetyl-4-nitrosopiperazine, which is then reduced with Zn and acetic acid/water to produce 1-acetyl-4-aminopiperazine—a critical intermediate for subsequent acylation with 4-fluorobenzoyl chloride [1]. In contrast, 1-nitrosopiperazine (MNPZ), 1-methyl-4-nitrosopiperazine (MeNP), and DNPZ lack the acetyl functionality at the N-1 position and therefore cannot serve as precursors to the 1-acetyl-4-aminopiperazine intermediate. This acetyl-directed synthetic utility is unique to 1-acetyl-4-nitrosopiperazine within the nitrosopiperazine subclass [2].

Synthetic intermediate FK-960 Aminopiperazine drug discovery Patent-defined synthesis pathway

Structural Confirmation by ¹H–¹⁵N HMBC Spectroscopy: 1-Acetyl-4-nitrosopiperazine vs Unconfirmed Nitrosamine Identity

Unequivocal confirmation of N-nitroso group attachment is a critical quality attribute for nitrosamine reference standards, as regioisomeric or degradation products can confound analytical results. Nakka et al. (2025) established that the N-nitroso group in 1-acetyl-4-nitrosopiperazine (N-NAP) was confirmed by ¹H–¹⁵N HMBC spectroscopy, a technique that provides direct heteronuclear correlation evidence distinguishing N-nitroso attachment from potential O-nitroso or C-nitroso isomers [1]. This level of characterization is absent in many commercial generic nitrosopiperazine standards. The same study used two orthogonal (Q)SAR tools (DEREK Nexus and Sarah Nexus) to predict genotoxicity, classifying N-NAP as class-3 mutagenic (Cohort-of-Concern positive), which is essential for proper regulatory risk categorization [2]. The validated LC-TQ-MS/MS method employed a Waters X-bridge BEH C18 column (150 mm × 2.1 mm, 2.5 µm) with 0.1% formic acid/acetonitrile gradient at 40 °C and 0.4 mL/min flow rate, validated per ICH Q2(R2) guidelines, establishing a reproducible analytical framework directly transferrable to QC laboratories [3].

¹H–¹⁵N HMBC N-nitroso confirmation Nitrosamine structural characterization NMR spectroscopy

Procurement-Driven Application Scenarios for 1-Acetyl-4-nitrosopiperazine (CAS 73742-56-0)


ANDA/NDA Nitrosamine Impurity Profiling for Ketoconazole and Piperazine-Containing Drug Products

Pharmaceutical QC laboratories performing nitrosamine impurity quantification in ketoconazole drug substance and drug product can deploy 1-acetyl-4-nitrosopiperazine as the primary reference standard for NDSRI monitoring. The validated LC-TQ-MS/MS method of Nakka et al. (2025), employing a Waters X-bridge BEH C18 column with 0.1% formic acid/acetonitrile gradient separation, provides a directly transferable analytical framework validated under ICH Q2(R2) [1]. The compound's CPCA Category 3 classification with AI = 400 ng/day means that method LOQ requirements are less demanding than for NDMA (AI = 96 ng/day), enabling use of standard triple quadrupole MS instrumentation rather than high-resolution MS platforms .

Synthesis of FK-960 (FR-59960) Class Aminopiperazine Drug Candidates via Zn/HOAc Reduction Pathway

Medicinal chemistry and process R&D teams synthesizing aminopiperazine-based drug candidates can use 1-acetyl-4-nitrosopiperazine as the key intermediate for FK-960-type structures. The established synthetic route—acetylation of 1-nitrosopiperazine with acetyl chloride/pyridine in dioxane, followed by Zn/acetic acid/water reduction to 1-acetyl-4-aminopiperazine—is documented in Fujisawa Pharmaceutical Co. patents EP0436734, US5250528, and WO9101979 [1]. This intermediate is then acylated with 4-fluorobenzoyl chloride to yield the target pharmacophore. No alternative nitrosopiperazine (MNPZ, MeNP, DNPZ) can substitute for this specific acetyl-protected scaffold.

Carcinogenic Potency Risk Assessment and Acceptable Intake Calculation for Novel NDSRIs

Regulatory toxicology groups and CROs performing structure-activity relationship (SAR)-based risk assessment for novel nitrosamine impurities can use 1-acetyl-4-nitrosopiperazine as a categorized reference point within the nitrosopiperazine chemical space. The compound's classification as CPCA Category 3 (AI 400 ng/day), established via dual (Q)SAR tools (DEREK Nexus, Sarah Nexus), provides a benchmark for read-across to structurally similar but toxicologically uncharacterized NDSRIs [1]. The DARAN framework (Dos Santos & Dorta, 2022) explicitly demonstrates how SAR patterns and read-across from known nitrosopiperazines—differentiating them from the potent NDMA/NDEA cohort (AI 26.5–96 ng/day)—can yield scientifically defensible acceptable intake limits .

Analytical Method Development and Validation (AMV) for Nitrosamine Trace Analysis in Multi-Product Pharmaceutical Facilities

Contract research and manufacturing organizations (CDMOs) supporting multiple drug product lines can incorporate 1-acetyl-4-nitrosopiperazine into a multi-analyte LC-MS/MS nitrosamine screening panel. Its molecular weight (157.2 g/mol) and unique fragmentation pattern differentiate it from other common nitrosamines including NDMA (MW 74.1), NDEA (MW 102.1), MNPZ (MW 129.2), and DNPZ (MW ~174), enabling specific MRM transitions without cross-interference [1]. The compound is supplied with traceability to USP or EP pharmacopeial standards and comprehensive characterization data compliant with FDA and EMA regulatory expectations, as documented by multiple reference standard vendors .

Quote Request

Request a Quote for 1-Acetyl-4-nitrosopiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.